N-oxyde de cisapride

Vue d'ensemble

Description

Cisapride N-Oxide is a novel compound that has recently been identified as having potential therapeutic applications in the field of medicine. It is an N-oxide derivative of the drug cisapride, which is used to treat gastrointestinal disorders such as acid reflux and irritable bowel syndrome. Cisapride N-Oxide has been studied extensively in recent years due to its unique properties, including its ability to act as an agonist of the serotonin 5-HT4 receptor and the dopamine D2 receptor. This makes it an attractive target for drug development and research, as it has the potential to be a powerful and effective treatment for a variety of medical conditions.

Applications De Recherche Scientifique

Applications catalytiques

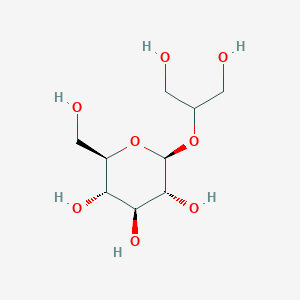

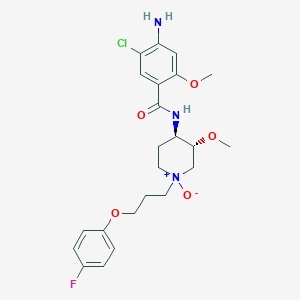

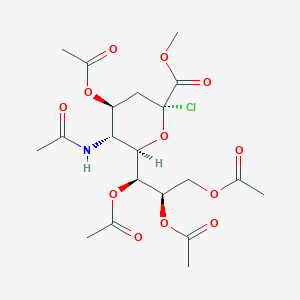

Le N-oxyde de cisapride peut être utilisé dans la synthèse d'oxydes de N-pyridine substitués par des oxazolines chirales, de dérivés alkylés d'oxydes de N-pyridine, d'oxydes de N-bipyridine et d'oxydes de N-isoquinoléine {svg_1}. Ces composés ont été testés comme catalyseurs dans l'allylation du benzaldéhyde et dans la réaction nitroaldolique {svg_2}.

Amélioration de la motilité gastro-intestinale

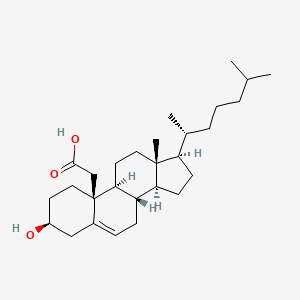

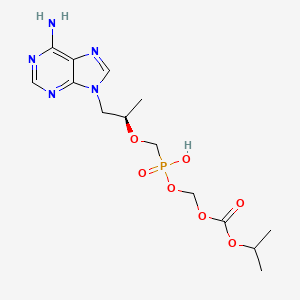

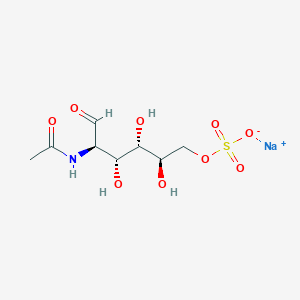

Le cisapride, l'agent sérotoninergique prototype, a évolué à partir d'un ensemble de recherches qui ont défini les rôles clés des récepteurs sérotoninergiques dans la fonction motrice et sensorielle gastro-intestinale {svg_3}. Il stimule la libération d'acétylcholine des neurones postsynaptiques du système nerveux entérique, ce qui conduit à des effets prokinétiques généralisés dans tout le tractus gastro-intestinal {svg_4}.

Traitement des troubles de la motilité

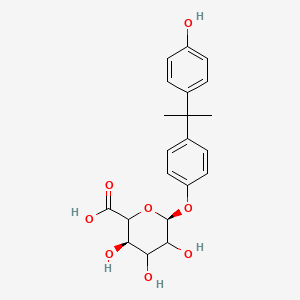

Le cisapride a été utilisé dans le traitement d'un large éventail de troubles de la motilité, de la gastroparésie et de la pseudo-obstruction à l'inertie colique {svg_5}. Il a été approuvé par la FDA pour les brûlures d'estomac nocturnes sur la base des résultats d'essais cliniques pivots {svg_6}.

Synthèse de N-hétérocycles fonctionnalisés de manière diversifiée

Les N-oxydes, y compris le this compound, ont une valeur synthétique significative en route vers des N-hétérocycles fonctionnalisés de manière diversifiée {svg_7}. Ce sont des composants clés pour des matériaux utilisés partout, tels que les détergents, les savons de toilette, les dentifrices, les shampooings et les cosmétiques {svg_8}.

Catalyseurs dans les transformations sans métal

Les N-oxydes hétéroaromatiques, y compris le this compound, sont appliqués comme catalyseurs à la fois dans les transformations sans métal et dans les réactions catalysées par des métaux {svg_9}.

Analyse cinétique

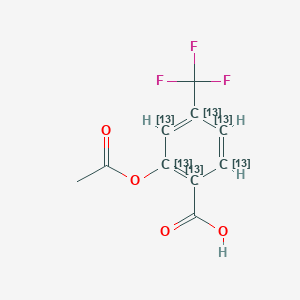

Le this compound peut être déterminé en utilisant une méthode cinétique basée sur sa réaction avec le dichromate de potassium dans l'acide sulfurique 2,5 M {svg_10}. L'absorbance du produit de réaction est mesurée à 527 nm {svg_11}.

Mécanisme D'action

Target of Action

Cisapride N-Oxide primarily targets the serotonin 5-HT4 receptors . These receptors play a crucial role in the enteric nervous system, which regulates the function of the gastrointestinal tract .

Mode of Action

Cisapride N-Oxide acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, it promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction stimulates the motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions .

Biochemical Pathways

The activation of the serotonin 5-HT4 receptors leads to an increase in acetylcholine release in the enteric nervous system . This results in enhanced motility of the upper gastrointestinal tract, increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum .

Pharmacokinetics

The pharmacokinetics of Cisapride N-Oxide is stereoselective . It is metabolized in the liver by CYP3A4 and excreted through the kidney and bile duct . The bioavailability is between 30-40% . The elimination half-life is approximately 10 hours . The pharmacokinetics can be influenced by factors such as the intake of grapefruit juice, which can increase the plasma concentrations of both enantiomers of Cisapride N-Oxide .

Result of Action

The action of Cisapride N-Oxide results in accelerated gastric emptying and intestinal transit . This can relieve symptoms associated with conditions like gastroesophageal reflux disease (GERD) and gastroparesis .

Action Environment

The action, efficacy, and stability of Cisapride N-Oxide can be influenced by various environmental factors. For instance, the intake of grapefruit juice can significantly increase the plasma concentrations of Cisapride N-Oxide, potentially enhancing its therapeutic effects . It’s important to note that such interactions could also increase the risk of side effects .

Analyse Biochimique

Biochemical Properties

Cisapride N-Oxide plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The primary enzyme involved in the metabolism of Cisapride N-Oxide is CYP3A4, which catalyzes its biotransformation. This interaction is essential for the compound’s pharmacokinetic properties and its subsequent effects on the body .

Cellular Effects

Cisapride N-Oxide influences various types of cells and cellular processes. It primarily affects gastrointestinal smooth muscle cells by enhancing their motility. This effect is mediated through the activation of serotonin 5-HT4 receptors, leading to increased release of acetylcholine, which stimulates muscle contractions. Additionally, Cisapride N-Oxide can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these receptors .

Molecular Mechanism

The molecular mechanism of Cisapride N-Oxide involves its binding to serotonin 5-HT4 receptors, which are G-protein-coupled receptors. Upon binding, Cisapride N-Oxide activates these receptors, leading to the release of acetylcholine from enteric neurons. This release enhances gastrointestinal motility by stimulating smooth muscle contractions. Furthermore, Cisapride N-Oxide can inhibit certain cytochrome P450 enzymes, affecting its own metabolism and that of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cisapride N-Oxide can change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to Cisapride N-Oxide can lead to sustained activation of serotonin receptors, resulting in continuous stimulation of gastrointestinal motility. The stability and degradation of Cisapride N-Oxide need to be carefully monitored to understand its long-term effects .

Dosage Effects in Animal Models

The effects of Cisapride N-Oxide vary with different dosages in animal models. At low doses, it effectively enhances gastrointestinal motility without significant adverse effects. At higher doses, Cisapride N-Oxide can cause toxic effects, including arrhythmias and gastrointestinal disturbances. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Cisapride N-Oxide is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve N-dealkylation and hydroxylation, leading to the formation of various metabolites, including norcisapride. These metabolic reactions are crucial for the elimination of Cisapride N-Oxide from the body and can influence its pharmacological activity .

Transport and Distribution

Cisapride N-Oxide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Cisapride N-Oxide is critical for its activity and function. It is primarily localized in the cytoplasm and can be found in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct Cisapride N-Oxide to these compartments, where it exerts its pharmacological effects .

Propriétés

IUPAC Name |

4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZUZCKCMMWXEA-UJFFOEJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[N+](CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747358 | |

| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86718-75-4 | |

| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)